molecular formula C19H22F3N5O2S B10927419 1-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(4-fluorobenzyl)-3-methyl-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(4-fluorobenzyl)-3-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10927419
M. Wt: 441.5 g/mol
InChI Key: KIVPOYHLIYOQEV-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(4-fluorobenzyl)-3-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a difluoromethyl group, a pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(4-fluorobenzyl)-3-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring, introduction of the difluoromethyl group, and sulfonamide formation. One common approach involves the reaction of a pyrazole derivative with a difluoromethylating agent under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(4-fluorobenzyl)-3-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(4-fluorobenzyl)-3-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(4-fluorobenzyl)-3-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(4-fluorobenzyl)-3-methyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H22F3N5O2S

Molecular Weight

441.5 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-[(4-fluorophenyl)methyl]-3-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C19H22F3N5O2S/c1-4-25-10-16(13(2)23-25)11-26(9-15-5-7-17(20)8-6-15)30(28,29)18-12-27(19(21)22)24-14(18)3/h5-8,10,12,19H,4,9,11H2,1-3H3

InChI Key

KIVPOYHLIYOQEV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CN(N=C3C)C(F)F

Origin of Product

United States

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